2-Demethyl Colchicine-d3

Description

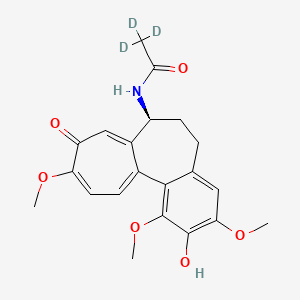

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterio-N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOVAJCRYIUTBD-VSLDJYOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Modification of 2 Demethyl Colchicine D3

General Synthetic Routes to Demethylated Colchicine (B1669291) Derivatives

The creation of demethylated colchicine analogs is a key area of research, as modifications at different positions of the colchicine scaffold can significantly alter its biological properties. semanticscholar.org Chemical demethylation can result in a mixture of mono-, di-, and tri-demethylated derivatives at the 1-, 2-, 3-, and 10-positions. calonmedical.com The conversion efficiency to 2- and 3-demethyl colchicine is approximately 40-50%, which poses challenges for commercial-scale production. calonmedical.com

Regioselective Demethylation Strategies at the C-2 Position

Achieving regioselectivity in the demethylation of colchicine is a significant synthetic challenge. While demethylation at the C-3 and C-10 positions is more commonly reported, selective cleavage of the C-2 methoxy (B1213986) group requires specific conditions. Research has shown that modifications to the A-ring of colchicine, such as at the C-1 and C-2 positions, can lead to a complete loss of its ability to bind to tubulin. calonmedical.com This highlights the importance of precise control over the demethylation process.

Cleavage Reactions Employing Specific Acidic and Lewis Acid Reagents

Alternative Chemical Approaches for Demethylation

Beyond acidic and Lewis acid-mediated reactions, other chemical methods have been developed. For instance, thiocolchicine (B1684108) can be regioselectively demethylated at the C-1 methoxy group using a modified method involving sodium methanethiolate. semanticscholar.org Microbial transformation presents a greener alternative for producing demethylated derivatives, particularly 3-demethylcolchicine, using strains of Bacillus sp. calonmedical.comresearchgate.net This biocatalytic approach offers high regioselectivity, which can be advantageous over traditional chemical methods that often yield a mixture of products. calonmedical.comresearchgate.net

Isotopic Labeling Methodologies for Deuterated Colchicine Derivatives

Isotopically labeled compounds are invaluable tools in drug development, primarily used as tracers for quantification in pharmacokinetic and metabolic studies. medchemexpress.comacs.org Deuterium (B1214612) labeling, in particular, has gained attention for its potential to favorably alter the metabolic profiles of drugs. medchemexpress.com

Introduction of Deuterium at Specific Positions for Tracing

The introduction of deuterium at specific positions within a molecule allows for precise tracking and analysis. acs.org In the context of 2-Demethyl Colchicine-d3, the "d3" designation indicates that three hydrogen atoms have been replaced by deuterium. This is often achieved by using a deuterated reagent in the final steps of the synthesis. For example, the N-acetyl group of colchicine can be labeled by using deuterated acetyl chloride. This strategic placement of the deuterium label allows for its use as an internal standard in analytical methods like mass spectrometry. axios-research.com

Synthetic Considerations for Labeled Compounds

The synthesis of isotopically labeled compounds requires careful planning to ensure the label is introduced at the desired position and is stable under various conditions. acs.org For deuterated colchicine derivatives, this involves incorporating the deuterium label during a synthetic step where it will not be easily exchanged. acs.org Late-stage introduction of the isotopic label is often preferred to maximize efficiency. acs.org The use of deuterated solvents, such as CDCl3 and DMSO-d6, is common for analytical characterization of these compounds using techniques like NMR spectroscopy. acs.org

Derivatization and Analog Generation from the 2-Demethyl Colchicine Scaffold

The 2-Demethyl Colchicine scaffold serves as a versatile platform for generating a diverse array of analogs. The presence of a phenolic hydroxyl group at the C-2 position, created by demethylation, introduces a reactive site amenable to various chemical transformations. lookchem.com This allows for systematic modifications to explore structure-activity relationships, aiming to enhance therapeutic properties or reduce the toxicity associated with the parent compound, colchicine. lookchem.commdpi.com

Research has focused on modifying this scaffold to produce derivatives with altered lipophilicity, hydrogen bonding capabilities, and steric profiles. nih.gov The generation of analogs from demethylated precursors like 2-demethylcolchicine (B602061) and its isomer, 3-demethylcolchicine, is a key strategy in the development of novel compounds. google.comacs.org Further demethylation can yield catecholic compounds such as 2,3-didemethylcolchicine, expanding the possibilities for derivatization at two adjacent phenolic positions. google.comresearchgate.net

Esterification and Carbonate Formation

Esterification and carbonate formation are common and effective strategies for modifying the hydroxyl group on the 2-demethyl colchicine scaffold. These reactions convert the phenolic hydroxyl into new functional groups, which can significantly alter the molecule's physicochemical properties. nih.gov

A series of novel esters and carbonates have been synthesized from demethylated colchicine and thiocolchicine analogs. mdpi.comnih.govnih.gov The synthesis typically involves reacting the demethylated precursor with an appropriate acyl chloride, chloroformate, or acid anhydride (B1165640). For example, acylation of the 2,3-diphenolic derivative (2,3-didemethylcolchicine) can be achieved using anhydrides in a pyridine (B92270) solution or in methylene (B1212753) chloride with potassium carbonate and a dimethylaminopyridine catalyst. google.com These modifications are intended to act as prodrugs, potentially facilitating transport across cell membranes. nih.gov Research has demonstrated the synthesis of various ester and carbonate derivatives from 10-demethylcolchicine and 1-demethylthiocolchicine, highlighting the chemical feasibility of these transformations. nih.govnih.gov

| Precursor Scaffold | Modification Type | Example Reagents | General Conditions | Reference |

|---|---|---|---|---|

| 10-Demethylcolchicine | Esterification | Acid Chlorides (e.g., Acetyl Chloride) | - | nih.gov |

| 1-Demethylthiocolchicine | Esterification | Acid Chlorides | - | nih.gov |

| 10-Demethylcolchicine | Carbonate Formation | Chloroformates | - | nih.gov |

| 1-Demethylthiocolchicine | Carbonate Formation | Chloroformates | - | nih.gov |

| 2,3-Didemethylcolchicine | Acetylation | Acetic Anhydride | - | google.com |

Other Functional Group Modifications

Beyond esters and carbonates, the 2-demethyl colchicine scaffold is amenable to other significant functional group modifications, leading to the generation of diverse analogs.

One notable modification is the formation of amino acid conjugates. The treatment of 2-demethyl-colchicine with N,N-dimethylglycine and a phosphinic chloride coupling agent in a basic medium yields the corresponding 2-glycinate derivative. qu.edu.qa This derivative can be converted into a water-soluble tartaric acid salt, demonstrating a strategy to improve the aqueous solubility of colchicine analogs. qu.edu.qa

Another area of modification involves ether formation and the creation of cyclic structures. Methylenation of 2,3-didemethylcolchicine, a catechol derivative, can be accomplished by reacting it with bromochloromethane (B122714) or methylenebromide. google.comlookchem.com This reaction forms a methylenedioxy bridge across the 2- and 3-positions, creating a new five-membered ring and yielding a congener known as cornigerine. lookchem.comgoogle.com Furthermore, the N-acetyl group in 2,3-didemethylcolchicine can be exchanged by refluxing with acid anhydrides, such as butyric anhydride. google.com

| Precursor Scaffold | Modification Type | Reagents/Method | Resulting Derivative | Reference |

|---|---|---|---|---|

| 2-Demethyl-colchicine | Amino Acid Conjugation | N,N-dimethylglycine, bis(2-oxo-3-oxazolidinyl)phosphinic chloride | 2-O-(N,N-Dimethylglycinyl)-2-demethyl-colchicine | qu.edu.qa |

| 2,3-Didemethylcolchicine | Methylenation (Ether Formation) | Bromochloromethane, 1-methyl-2-pyrrolidone, K₂CO₃ | 2,3-(Methylenedioxy)-2,3-didemethoxycolchicine (Cornigerine) | google.com |

| 2,3-Didemethylcolchicine | N-acyl Group Exchange | Butyric anhydride, reflux | N-butyryl-2,3-didemethylcolchicine | google.com |

| Colchicine | Nucleophilic Aromatic Substitution | N-heterocycles (e.g., pyridine), Triflic Anhydride | Heterotropone quaternary salts | acs.org |

Molecular and Cellular Mechanisms of Action

Interaction with Tubulin and Microtubule Dynamics

2-Demethyl Colchicine-d3, like its parent compound colchicine (B1669291), exerts its primary effect by interfacing with tubulin, the protein subunit of microtubules. This interaction is the initial step in a cascade that significantly alters the dynamic nature of the microtubule network, which is essential for various cellular functions.

Inhibition of Tubulin Polymerization

The core mechanism of this compound involves the potent inhibition of tubulin polymerization. It binds to soluble tubulin α/β-heterodimers, forming a tubulin-colchicinoid complex. nih.govnih.gov This binding event prevents the tubulin dimers from polymerizing into microtubules. medchemexpress.comsigmaaldrich.com Research on closely related A-ring modified analogs, such as 2-chloroacetyl-2-demethylthiocolchicine (2-CTC), has shown they act as powerful inhibitors of tubulin polymerization, functioning as competitive inhibitors of colchicine binding. nih.gov The formation of the stable tubulin-drug complex effectively depletes the pool of available tubulin subunits, thereby halting the growth of microtubules. nih.gov Studies have demonstrated that colchicine site inhibitors can suppress tubulin polymerization to a significant extent, an activity that corresponds well with their effects on cell viability. acs.org

Table 1: Inhibition of Tubulin Polymerization by Colchicine Site Inhibitors This table presents data on the percentage of tubulin polymerization inhibition by different compounds at varying concentrations, as detailed in the cited research literature.

| Compound | Concentration (μM) | Inhibition of Tubulin Polymerization (%) | Source |

|---|---|---|---|

| Compound 4 | 5 | 30 | acs.org |

| Compound 4 | 10 | 60 | acs.org |

| Compound 7 | 5 | 33 | acs.org |

| Compound 7 | 10 | 81 | acs.org |

| Colchicine | 5 | <30 | acs.org |

| Colchicine | 10 | <60 | acs.org |

Disruption of Microtubule Assembly

By inhibiting the addition of tubulin subunits, this compound disrupts the normal assembly of microtubules. mdpi.com The binding of the tubulin-colchicine complex (TuCol) to the ends of existing microtubules effectively "caps" them, which inhibits further growth. nih.govnih.gov This action suppresses the dynamic instability of microtubules—the process of alternating between phases of growth and rapid shortening. nih.gov While the addition of the TuCol complex can lead to some microtubule disassembly, its primary effect is the suppression of both the rate and extent of tubulin exchange, leading to a static and dysfunctional microtubule network. nih.govnih.gov This disruption prevents the formation of critical microtubule-based structures, most notably the mitotic spindle during cell division. researchgate.netresearchgate.net

Characterization of the Colchicine Binding Site on Tubulin

The binding site for colchicine and its analogs is well-characterized and is located at the interface between the α- and β-tubulin subunits. mdpi.com The compound inserts into a pocket on β-tubulin, which, upon tubulin polymerization, would become buried at the interface with an α-tubulin subunit from the adjacent dimer. nih.gov This binding stabilizes a curved conformation of the tubulin dimer, making it incompatible with incorporation into the straight microtubule lattice. nih.gov

Studies using reactive A-ring analogs, specifically 2-chloroacetyl-2-demethylthiocolchicine (2-CTC), have been instrumental in mapping the binding site. nih.govnih.gov These studies revealed that 2-CTC binds covalently to cysteine residues on β-tubulin, predominantly Cys-239 and secondarily Cys-354. nih.gov The methoxy (B1213986) groups on the A-ring of colchicinoids are known to interact with the Cys-241 residue, a key component of the binding site. acs.org The binding is specific, with analogs showing a significantly higher propensity for labeling β-tubulin over α-tubulin. nih.gov

Table 2: Key Amino Acid Residues in the Colchicine Binding Site on Tubulin This table summarizes key amino acid residues on both α- and β-tubulin that are involved in the interaction with colchicine and its derivatives.

| Tubulin Subunit | Key Residues | Type of Interaction | Source |

|---|---|---|---|

| β-Tubulin | Cys-239 | Covalent bonding with analogs | nih.gov |

| β-Tubulin | Cys-354 | Covalent bonding with analogs | nih.gov |

| β-Tubulin | Cys-241 | Interaction with methoxy groups | acs.orgresearchgate.net |

| β-Tubulin | Asn-258 | Key binding interaction | mdpi.com |

| β-Tubulin | Lys-254 | Hydrogen bonding with analogs | mdpi.com |

| β-Tubulin | Thr-353 | Hydrogen bonding with analogs | mdpi.com |

| α-Tubulin | Thr-179 | Key binding interaction | mdpi.commdpi.com |

| α-Tubulin | Val-181 | Key binding interaction | mdpi.com |

| α-Tubulin | Asn-101 | Hydrogen bonding with analogs | mdpi.com |

Effects on Cellular Processes Dependent on Microtubules

The disruption of the microtubule network has far-reaching consequences for the cell, impacting several fundamental processes that rely on a dynamic and functional cytoskeleton.

One of the most significant consequences of microtubule disruption by colchicinoids is the modulation of cell cycle progression. acs.orgresearchgate.net Microtubules are the primary component of the mitotic spindle, the apparatus responsible for segregating chromosomes during mitosis. By inhibiting microtubule polymerization and assembly, this compound prevents the formation of a functional mitotic spindle. researchgate.net This failure activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. mdpi.commdpi.com Studies on various cell lines have consistently shown that treatment with colchicine results in a significant accumulation of cells in the G2/M phase in a dose-dependent manner. journalagent.com This mitotic arrest can ultimately lead to programmed cell death, or apoptosis. mdpi.comresearchgate.net

Table 3: Effect of Colchicine on Cell Cycle Distribution in MCF-7 Cells This table displays the percentage of cells in different phases of the cell cycle after treatment with various concentrations of colchicine, demonstrating a G2/M phase arrest.

| Treatment Group | Concentration (μg/ml) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Source |

|---|---|---|---|---|---|

| Control | 0 | 29.54 ± 2.10 | 7.48 ± 1.50 | 62.98 ± 0.98 | journalagent.com |

| Colchicine | 0.1 | 27.80 ± 2.60 | 8.50 ± 0.10 | 63.70 ± 2.50 | journalagent.com |

| Colchicine | 10 | 19.80 ± 1.90 | 7.00 ± 0.20 | 73.20 ± 2.10 | journalagent.com |

| Colchicine | 100 | 13.90 ± 1.80 | 6.10 ± 0.50 | 80.00 ± 2.20 | journalagent.com |

Beyond their role in mitosis, microtubules function as a "railway system" for the transport of organelles, vesicles, and macromolecules within the cell. This process is crucial for maintaining cellular organization and function. Research has shown that colchicine significantly impairs these transport mechanisms. nih.gov For example, in the absorptive cells of the human intestine, colchicine treatment disrupts the normal transport of glycoproteins from the Golgi apparatus to the cell surface. nih.gov This leads to an accumulation of these glycoproteins within the Golgi and in apical vesicles, demonstrating a clear breakdown in the microtubule-dependent transport pathway. nih.gov This interference with intracellular trafficking can affect processes such as secretion, nutrient uptake, and the maintenance of cell polarity.

Cell Cycle Progression Modulation.

Modulation of Inflammatory Pathways

This compound, a derivative of colchicine, demonstrates significant anti-inflammatory properties through its influence on key inflammatory cascades. researchgate.net Its actions are crucial in mitigating inflammatory responses at the cellular level.

Inhibition of Inflammasome Activation (e.g., NLRP3)

A primary mechanism of the anti-inflammatory effect of this compound and its parent compound, colchicine, involves the inhibition of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. nih.govmdpi.comnih.gov The activation of the NLRP3 inflammasome is a critical step in the inflammatory response, leading to the maturation and release of potent pro-inflammatory cytokines. mdpi.comresearchgate.net

Colchicine and its derivatives disrupt the assembly of the NLRP3 inflammasome. researchgate.netnih.gov This process is dependent on microtubules for the spatial organization of its components, including NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein), and pro-caspase-1. researchgate.net By binding to tubulin, the building block of microtubules, these compounds prevent microtubule polymerization. nih.govnih.gov This disruption, in turn, hinders the proper assembly and activation of the NLRP3 inflammasome complex. researchgate.net Consequently, the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1, is suppressed. nih.govnih.gov This inhibition ultimately reduces the production and release of mature interleukin-1β (IL-1β) and interleukin-18 (IL-18), key mediators of inflammation. nih.govmdpi.comeijppr.com Studies have shown that colchicine treatment can significantly inhibit IL-1β expression in cell models. mdpi.com

Impact on Inflammatory Mediator Release

Beyond its effects on the inflammasome, this compound influences the release of a broader spectrum of inflammatory mediators. Colchicine has been shown to inhibit the production of superoxide (B77818) anions by neutrophils, which are potent inflammatory molecules. wikipedia.org It also modulates the release of various cytokines and pyrogens from leukocytes. nih.gov For instance, colchicine can inhibit the release of tumor necrosis factor-alpha (TNF-α). nih.gov

The disruption of microtubules by colchicine and its derivatives is central to these effects. researchgate.net Microtubules are essential for various cellular processes in inflammatory cells, including cell migration, degranulation, and the secretion of cytokines and chemokines. nih.gov By interfering with microtubule function, these compounds effectively dampen the inflammatory response by limiting the release of these critical signaling molecules. researchgate.netwikipedia.org

Interaction with Other Biological Targets

Glycine (B1666218) Receptor Antagonism

Recent research has identified colchicine as a competitive antagonist of α3 glycine receptors (GlyRs). medchemexpress.comnih.gov Glycine receptors are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission in the central nervous system. The antagonism of these receptors by colchicine suggests a potential impact on neuronal signaling pathways. nih.gov Studies using HEK293 cells expressing α3 GlyRs demonstrated that colchicine can directly inhibit glycine-activated currents in a concentration-dependent manner. nih.gov This interaction appears to be independent of its well-known effects on microtubule polymerization. nih.gov

Inhibition of Glutathione (B108866) Transferases

This compound and its parent compound interact with glutathione transferases (GSTs), a family of enzymes involved in cellular detoxification and the development of multi-drug resistance (MDR). nih.gov Colchicine and its derivative 2,3-didemethylcolchicine have been shown to be potent, reversible inhibitors of human GSTs, including hGSTA1-1, hGSTP1-1, and hGSTM1-1. nih.gov Molecular modeling studies suggest that colchicine binds to both the substrate-binding (H-site) and glutathione-binding (G-site) sites of these enzymes. nih.gov The inhibition of GSTs could potentially enhance the efficacy of other chemotherapeutic agents by preventing their detoxification. nih.gov

Metabolism and Biotransformation in Preclinical Models

Enzymatic O-Demethylation Pathways

The primary metabolic route for colchicine (B1669291) and its analogs is O-demethylation, a process heavily influenced by specific enzyme systems.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4)

The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4, plays a crucial role in the metabolism of a vast array of drugs. mdpi.com In the case of colchicine, metabolism primarily occurs through demethylation mediated by the CYP3A4 isozyme in the liver and intestine. nih.gov This process is a significant contributor to the drug's first-pass metabolism. nih.gov The production of colchicine's main metabolites, 2-demethylcolchicine (B602061) (2-DMC) and 3-demethylcolchicine (3-DMC), is directly mediated by CYP3A4 activity. svelic.se Other CYP isozymes appear to have a minimal role in the metabolism of colchicine. nih.gov

Identification of Demethylated Metabolites

The biotransformation of colchicine results in the formation of several demethylated metabolites. Studies have identified 2-demethylcolchicine and 3-demethylcolchicine as major metabolites. svelic.se In fact, research has detected four distinct demethylated colchicine metabolites (1-, 2-, 3-, and 10-DMCs) in microsomal incubations fortified with colchicine. nih.gov Analysis of postmortem rat bone samples following colchicine administration also revealed the presence of both 2-demethyl colchicine and 3-demethyl colchicine. nih.gov The identification of these metabolites is crucial for understanding the complete metabolic profile of colchicine.

Impact of Deuteration on Metabolic Stability and Enzyme Kinetics

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), has emerged as a strategy to improve the pharmacokinetic properties of drugs. researchgate.netinformaticsjournals.co.in This is due to the formation of a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.comresearchgate.net

Carbon-Deuterium Bond Isotope Effects on Biotransformation

The increased strength of the C-D bond leads to a kinetic isotope effect (KIE), where the rate of a chemical reaction, in this case, metabolic cleavage, is slowed. informaticsjournals.co.injuniperpublishers.com This effect can significantly alter the metabolism of a drug by making it more resistant to enzymatic breakdown. informaticsjournals.co.in By selectively replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the rate of metabolism can be reduced, leading to a longer biological half-life and potentially improved therapeutic efficacy. juniperpublishers.comacs.org

Enhanced Metabolic Stability in Liver Microsome Models

In vitro studies using liver microsomes are standard for assessing the metabolic stability of new chemical entities. springernature.comsrce.hr These models have demonstrated the enhanced metabolic stability of deuterated compounds. For instance, replacing a metabolically labile N-CH3 group with an N-CD3 group in one compound resulted in a 30% and 20% increase in half-life in rat and human liver microsomes, respectively. juniperpublishers.com This enhanced stability in liver microsome models is a direct consequence of the carbon-deuterium bond's resistance to enzymatic cleavage. juniperpublishers.comresearchgate.net Research on various compounds has shown that deuteration can substantially improve metabolic stability in liver microsomes compared to their non-deuterated counterparts. acs.orgresearchgate.net

Excretion Pathways in Preclinical Animal Models

The elimination of colchicine and its metabolites occurs through renal and biliary pathways. A significant portion of colchicine is excreted unchanged in the urine. nih.gov However, the exact percentage of renal clearance can vary. nih.gov In preclinical studies with rats, the disposition and metabolism of deuterated and non-deuterated analogs were assessed to understand their excretion patterns. researchgate.net While specific data on the excretion of 2-Demethyl Colchicine-d3 is limited, the general pathways for colchicine suggest that both the parent compound and its metabolites, including the deuterated forms, would be eliminated through a combination of urinary and fecal excretion.

Table 1: Key Research Findings on Colchicine Metabolism

| Finding | Enzyme/Model | Key Observation | Reference |

| Primary Metabolic Pathway | CYP3A4 | O-demethylation | nih.govsvelic.se |

| Identified Metabolites | Rat bone, Microsomes | 2-demethyl colchicine, 3-demethyl colchicine | svelic.senih.govnih.gov |

| Effect of Deuteration | General Principle | Increased metabolic stability due to C-D bond strength | informaticsjournals.co.injuniperpublishers.comresearchgate.net |

| Metabolic Stability Assay | Liver Microsomes | Deuterated compounds show longer half-lives | juniperpublishers.comacs.orgresearchgate.net |

| Excretion Route | Preclinical Models | Renal and biliary excretion | nih.govresearchgate.net |

Analytical Methodologies for Quantification and Characterization

Mass Spectrometry-Based Techniques

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC), stands as a cornerstone for the analysis of 2-Demethyl Colchicine-d3. Its high sensitivity and specificity allow for the reliable detection and quantification of this compound, even in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is essential for the selective and sensitive quantification of 2-Demethyl Colchicine (B1669291) and its deuterated internal standard, this compound. These methods typically involve the optimization of several parameters to achieve the desired analytical performance.

Key aspects of LC-MS/MS method development include the selection of an appropriate chromatographic column and mobile phase to ensure efficient separation from other colchicine analogs and endogenous matrix components. researchgate.net For instance, a C18 reversed-phase column is often employed with a gradient elution using a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate). researchgate.net

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition. researchgate.net For colchicine and its analogs, positive electrospray ionization (ESI) is commonly used. researchgate.net The specific mass transitions for the analyte and its deuterated internal standard are carefully selected to maximize sensitivity and minimize interference.

A study developing a method for colchicine analysis reported using a UPLC-MS/MS system with an Acquity UPLC BEH C8 column and a mobile phase of acetonitrile (B52724) and 4.0 mM ammonium formate (B1220265) in water (90:10, v/v). researchgate.net Detection was achieved using a triple quadrupole mass spectrometer in positive ionization mode, monitoring the transition of m/z 400.3 → 358.3 for colchicine and m/z 406.3 → 362.3 for the d6-labeled internal standard. researchgate.net While this study focused on colchicine, the principles of method development are directly applicable to its demethylated and deuterated analogs.

Ultra-High Performance Liquid Chromatography (UHPLC-PDA)

Ultra-High Performance Liquid Chromatography coupled with a Photodiode Array (UHPLC-PDA) detector is another powerful technique for the analysis of colchicine and its derivatives, including 2-Demethyl Colchicine. nih.gov This method offers rapid and efficient separations with high resolution. The PDA detector provides spectral information across a range of wavelengths, which aids in the identification and purity assessment of the compounds. znaturforsch.comnih.gov

A study on the determination of colchicine and its O-demethylated metabolites in skeletal tissues utilized a UHPLC-PDA system. nih.gov The method demonstrated linearity between 10 and 2,000 ng/mL with a limit of detection of 10 ng/mL for each of the three analytes, including 2-demethyl colchicine. nih.gov This highlights the capability of UHPLC-PDA for the semi-quantitative determination of these compounds. nih.gov The UV/Vis spectrum obtained from the PDA detector serves as a characteristic fingerprint, helping to classify different structural classes of colchicine analogues. znaturforsch.comnih.gov

| Parameter | Value | Reference |

| Linearity Range | 10 - 2,000 ng/mL | nih.gov |

| Limit of Detection | 10 ng/mL | nih.gov |

| Analytes Detected | Colchicine, 3-demethyl colchicine, 2-demethyl colchicine | nih.gov |

| Matrix | Postmortem rat bone | nih.gov |

Application of this compound as a Stable Isotope Internal Standard

The use of stable isotope-labeled internal standards is a widely accepted practice in quantitative bioanalysis to improve the accuracy and precision of LC-MS methods. lgcstandards.comscispace.com this compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, 2-Demethyl Colchicine.

Stable isotope-labeled internal standards, like this compound, are considered the gold standard in quantitative mass spectrometry. lgcstandards.comscispace.com Because they have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and experience similar ionization effects in the mass spectrometer's source. lgcstandards.com This co-behavior effectively compensates for variations in sample preparation, extraction recovery, and matrix effects, leading to significantly improved accuracy and precision of the measurement. scispace.comacs.org The use of a stable isotope internal standard can minimize measurement uncertainty, which is particularly crucial for methods employing electrospray ionization. lgcstandards.com

The quantification of low-concentration analytes in complex biological matrices such as plasma and tissue extracts presents significant analytical challenges due to the presence of numerous interfering substances. researchgate.net The use of this compound as an internal standard is particularly advantageous in these scenarios. It helps to correct for matrix-induced signal suppression or enhancement, which can be a major source of error in bioanalytical assays. researchgate.netscispace.com

For example, a UPLC-MS/MS method for colchicine in human plasma utilized a d6-labeled colchicine as the internal standard to achieve a linear range of 0.010-10.0 ng/mL. researchgate.net The study reported a highly precise and quantitative recovery, demonstrating the effectiveness of the stable isotope-labeled internal standard in a complex matrix. researchgate.net Similar benefits are expected when using this compound for the quantification of 2-Demethyl Colchicine in biological samples. Research has shown successful determination of 2-demethyl colchicine in postmortem rat bone, a particularly challenging matrix. nih.gov

Advantages in Accuracy and Precision for Bioanalytical Assays.

Other Chromatographic and Spectroscopic Methods

While mass spectrometry-based techniques are predominant, other chromatographic and spectroscopic methods have also been employed for the analysis of colchicine and its derivatives. High-performance liquid chromatography (HPLC) with UV detection is a common method for the separation and quantification of these alkaloids. brieflands.comresearchgate.net The structures of novel colchicine derivatives are often confirmed using spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and ESI mass spectrometry. nih.gov

A study on various Colchicum species used HPLC coupled with a UV spectrophotometer for the identification and quantification of several tropolone (B20159) alkaloids, including 2-demethyl colchicine. brieflands.com The separation was performed on a C18 column with detection at 245 nm. brieflands.com Furthermore, NMR spectroscopy plays a crucial role in the structural elucidation of new colchicine derivatives, where shifts in the signals can confirm modifications at specific positions on the molecule. nih.gov

| Compound | Analytical Technique | Reference |

| 2-Demethyl Colchicine | HPLC-UV | brieflands.com |

| Colchicine Derivatives | NMR Spectroscopy | nih.gov |

| Colchicine Derivatives | ESI Mass Spectrometry | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of "this compound" from complex mixtures. In a study focused on the determination of colchicine and its O-demethylated metabolites, including 2-demethyl colchicine, in decomposed skeletal tissues, an ultra-high performance liquid chromatography (UHPLC) method was developed. nih.gov This method, coupled with a photodiode array (PDA) detector, demonstrated linearity between 10 and 2,000 ng/mL with a limit of detection of 10 ng/mL for each of the three analytes, including 2-demethyl colchicine. nih.gov The UHPLC analysis of vertebral bone from colchicine-exposed rats successfully detected 2-demethyl colchicine in the range of 0.43-0.80 μg/g. nih.gov

For the analysis of colchicine and its deuterated internal standard, colchicine-d6, a UPLC method utilized a Waters Acquity UPLC BEH C8 column (50 × 2.1 mm, 1.7 µm). researchgate.net The mobile phase consisted of acetonitrile and 4.0 mM ammonium formate in water (90:10, v/v). researchgate.net While this method was for colchicine, similar reversed-phase columns and mobile phase compositions are often adaptable for its deuterated metabolites like "this compound", with adjustments to the gradient and detection parameters.

A study on the simultaneous determination of colchicine and probenecid (B1678239) in a fixed-dose combination employed an HPLC method that could be adapted for "this compound". The method used a mobile phase of acetonitrile and 0.1% orthophosphoric acid (35:65 v/v) with a flow rate of 1.0 ml/min and UV detection at 245 nm. researchgate.net

Table 1: HPLC Method Parameters for Analysis of Colchicine and its Metabolites

| Parameter | Method 1 (UHPLC-PDA) nih.gov | Method 2 (UPLC-MS/MS) researchgate.net | Method 3 (HPLC-UV) researchgate.net |

| Column | Not specified | Waters Acquity UPLC BEH C8 (50 × 2.1 mm, 1.7 µm) | Not specified |

| Mobile Phase | Not specified | Acetonitrile: 4.0 mM Ammonium Formate (90:10, v/v) | Acetonitrile: 0.1% Orthophosphoric Acid (35:65, v/v) |

| Flow Rate | Not specified | Not specified | 1.0 mL/min |

| Detection | Photodiode Array (PDA) | Tandem Mass Spectrometry (MS/MS) | UV at 245 nm |

| Linear Range | 10 - 2,000 ng/mL | 0.010 - 10.0 ng/mL (for colchicine) | 2 - 12 µg/mL (for colchicine) |

| LOD | 10 ng/mL | Not specified | 0.6121 µg/mL (for colchicine) |

| LOQ | Not specified | Not specified | 1.854 µg/mL (for colchicine) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative analysis and monitoring of reactions involving colchicine derivatives. It is often used to check for the presence of starting materials and products in a reaction mixture. acs.org For instance, in the synthesis of colchicine analogs, TLC was used to monitor the disappearance of the starting material. acs.org In a study on anti-inflammatory 2,3-didemethylcolchicine derivatives, TLC was employed to analyze the reaction mixture and confirm the absence of the starting material, thiocolchicoside. google.com A solvent system of CH2Cl2:MeOH (90:10) was used for the elution of compounds from a silica (B1680970) gel column. google.com

A two-dimensional TLC-densitogram method has been developed for the simultaneous determination of colchicine and probenecid. researchgate.net This technique could be adapted for the analysis of "this compound" to separate it from other related compounds and impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed NMR investigations of colchicine have been conducted using high-field NMR to assign the chemical shifts of hydrogen and carbon atoms. researchgate.net Such studies often involve comparing experimental chemical shifts with values calculated using density functional theory (DFT) to confirm structural assignments. researchgate.netmdpi.com For "this compound", the absence of a methyl signal at the 2-position in the ¹H NMR spectrum and a corresponding shift in the ¹³C spectrum would confirm the demethylation. The presence of deuterium (B1214612) would be inferred from the absence of a proton signal at the corresponding position and potentially through specialized deuterium NMR or by its effect on adjacent proton signals. The integration of the remaining proton signals would also be consistent with the deuterated structure.

Sample Preparation and Extraction Protocols for Research Studies

Effective sample preparation is a critical step to isolate "this compound" from various biological and environmental matrices, ensuring accurate and reliable analytical results. The choice of extraction protocol depends on the nature of the sample matrix and the subsequent analytical technique.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. A method involving microplate solid-phase extraction (MPSPE) was successfully used to extract colchicine and its demethylated metabolites, including 2-demethyl colchicine, from powdered bone samples. nih.gov This method demonstrated a high recovery of over 95% for each analyte after 15 minutes. nih.gov In another study, a rapid and sensitive method for the determination of colchicine in human plasma utilized solid-phase extraction for sample cleanup prior to UPLC-MS/MS analysis. researchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.com This method is effective for separating compounds based on their polarity. phenomenex.com For the extraction of colchicine and its metabolites from biological fluids like plasma and urine, LLE has been employed. researchgate.netuni-saarland.de A common approach involves mixing the biological fluid with an organic solvent, followed by separation of the organic layer containing the analyte. uni-saarland.de For instance, in the extraction of colchicine from plasma, a mixture of diethyl ether and ethyl acetate (B1210297) (1:1, v/v) was used. uni-saarland.de

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is an efficient extraction technique that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov A study on the determination of colchicine and its metabolites from decomposed skeletal tissues employed MAE using methanol (B129727) in a closed microwave system. nih.gov The extraction was performed for 30 minutes at 80°C and 1200W, which allowed for the successful detection of 2-demethyl colchicine. nih.gov The stability of the analytes was confirmed for at least 60 minutes of irradiation time. nih.gov

Preclinical Pharmacological and Biological Activity Investigations

In Vitro Antiproliferative and Cytostatic Activities

The primary mechanism of action for colchicine (B1669291) and its analogues is the disruption of microtubule polymerization by binding to tubulin. d-nb.info This interference with the cellular cytoskeleton inhibits mitosis, leading to cell cycle arrest and subsequent cell death, which forms the basis of its antiproliferative and cytostatic effects. d-nb.info

The cytotoxic effects of 2-Demethyl Colchicine have been evaluated in various cancer cell lines. In one study, extracts from the plant Colchicum baytopiorum, which contain 2-Demethyl Colchicine among other alkaloids, were tested against two human leukemia cell lines: K562 (chronic myeloid leukemia) and HL-60 (promyeloid leukemia). tandfonline.comdergipark.org.trresearchgate.net The investigation found that the extracts demonstrated significantly higher cytotoxic activity against the HL-60 cells compared to the K562 cells. tandfonline.com The extract from the perigon part of the plant, which had the highest concentration of alkaloids, was the most potent against HL-60 cells, with a half-maximal inhibitory concentration (IC50) of less than 0.1 µg/mL. tandfonline.com

| Cell Line | Cell Type | IC50 of Extract (µg/mL) |

| HL-60 | Promyeloid Leukemia | 6.5 – < 0.1 |

| K562 | Chronic Myeloid Leukemia | > 500 – 44 |

| Data derived from studies on methanol (B129727) extracts of Colchicum baytopiorum containing 2-Demethyl Colchicine. tandfonline.com |

A hallmark of tubulin-binding agents like colchicine and its derivatives is the ability to induce cell cycle arrest, primarily at the G2/M phase. semanticscholar.orgresearcher.life By inhibiting the formation of the mitotic spindle, these compounds prevent cells from successfully completing mitosis, leading to a halt in cell proliferation. d-nb.inforesearcher.life Studies on various colchicine analogues confirm this mechanism, showing a significant accumulation of cells in the G2/M phase following treatment. semanticscholar.orgwikipedia.org For example, a prodrug of aza-demethylcolchicine was shown to cause significant G2/M arrest in MT1-MMP-expressing cancer cells. semanticscholar.org While this is the established mechanism for the colchicinoid class, specific quantitative studies detailing the dose-dependent effects of pure 2-Demethyl Colchicine on cell cycle progression are not extensively detailed in the reviewed literature.

The arrest of the cell cycle at the G2/M checkpoint often triggers the intrinsic pathway of apoptosis, or programmed cell death. semanticscholar.orgwikipedia.org This is a common outcome for cells that cannot complete mitosis due to microtubule disruption. Research on colchicine analogues demonstrates that following cell cycle arrest, there is a consistent induction of apoptosis, often evidenced by markers like DNA fragmentation. semanticscholar.org Studies on bicyclic colchicine analogues in human leukemic cells have shown a clear, time-dependent apoptotic response that occurs subsequent to microtubule disruption and G2/M arrest. wikipedia.org This suggests that the antiproliferative activity of 2-Demethyl Colchicine observed in cancer cell lines is likely mediated, at least in part, by the induction of apoptosis following mitotic arrest.

Induction of Cell Cycle Arrest.

In Vivo Biological Efficacy in Animal Models

The biological effects of 2-Demethyl Colchicine have also been investigated in animal models to assess its anti-inflammatory and other therapeutic potentials.

The anti-inflammatory properties of colchicinoids have been evaluated in classical animal models of inflammation. In a study using a formaldehyde-induced paw edema model in rats, 2-Demethyl Colchicine was administered orally to assess its ability to reduce swelling. nih.govtandfonline.comdergipark.org.trmdpi.com The results indicated that while it possessed anti-inflammatory activity, its effect was modest compared to the parent compound, colchicine. nih.govtandfonline.comdergipark.org.tr

| Compound | Dose | Model | Paw Edema Inhibition (%) |

| 2-Demethyl Colchicine | 6 mg/kg | Formaldehyde-induced (Rat) | 41.6% |

| Colchicine | 6 mg/kg | Formaldehyde-induced (Rat) | 79.1% |

| Phenylbutazone | 100 mg/kg | Formaldehyde-induced (Rat) | 30.9% |

| Data from Joshi et al. nih.govtandfonline.comdergipark.org.tr |

These findings are consistent with other research, which also concluded that 2-Demethyl Colchicine is considerably less potent as an anti-inflammatory agent than colchicine in the carrageenan-induced footpad edema model. nih.gov

Tumor Models: The in vivo anticancer potential of various colchicine derivatives has been explored in preclinical tumor models. A notable study evaluated a range of colchicinoids, including 2-Demethyl Colchicine, for their potency in a P388 lymphocytic leukemia model in mice. cnreagent.com The results of this screening showed that among the monophenolic derivatives tested, only 3-demethylcolchicine demonstrated an appreciable therapeutic effect. cnreagent.com This suggests that 2-Demethyl Colchicine had limited efficacy in this specific in vivo cancer model. cnreagent.com

Atherosclerotic Plaque Stabilization: The parent compound, colchicine, has been investigated for its potential role in cardiovascular disease, specifically for its effects on atherosclerotic plaque. Animal studies suggest that colchicine's anti-inflammatory properties may contribute to plaque stabilization. Research in rabbit models of atherosclerosis has shown that colchicine treatment can reduce inflammation within the plaque. While these findings highlight a potential therapeutic avenue for colchicinoids, specific studies investigating the efficacy of 2-Demethyl Colchicine in animal models of atherosclerotic plaque stabilization were not identified in the reviewed literature.

Effects on Specific Organ Systems in Animal Studies (e.g., cardiovascular research)

Direct preclinical studies investigating the effects of 2-Demethyl Colchicine-d3 on specific organ systems are not extensively documented in publicly available literature. However, research on its parent compound, colchicine, provides a basis for understanding its potential cardiovascular effects. Colchicine is known for its anti-inflammatory properties, which are central to its therapeutic action. In animal models of cardiovascular disease, colchicine has demonstrated several beneficial effects.

Colchicine has been shown to mitigate inflammation in atherosclerotic plaques and reduce the size of myocardial infarction in animal studies. fda.govfrontiersin.org Its mechanism involves the disruption of microtubules in inflammatory cells like neutrophils and monocytes, which in turn inhibits their migration and activation. drugbank.comnih.gov For instance, in mouse models of myocardial infarction, colchicine treatment has been associated with a reduction in the infiltration of inflammatory cells into the damaged heart tissue. fda.gov Furthermore, colchicine can modulate the inflammasome, a key component of the inflammatory response implicated in cardiovascular diseases. nih.govmdpi.com

The primary metabolites of colchicine are 2-demethylcolchicine (B602061) (2-DMC) and 3-demethylcolchicine (3-DMC). fda.govmdpi.com Studies on these metabolites have shown differing biological activities. For example, in a rat model of carrageenin-induced footpad edema, 3-DMC demonstrated anti-inflammatory effects comparable to colchicine, whereas 2-DMC did not show significant inhibition of edema. fda.gov This suggests that the specific position of demethylation influences the compound's pharmacological activity.

The introduction of a deuterium-d3 label at the 2-demethyl position would likely not alter the fundamental mechanism of action but could influence its metabolic stability and, consequently, its potency and duration of effect. Deuteration is a strategy used in medicinal chemistry to slow down the metabolic breakdown of a drug, which can lead to a more favorable pharmacokinetic profile. informaticsjournals.co.ininformaticsjournals.co.in A study on deuterated colchicine liposomes indicated that deuteration of the B ring of colchicine reduced its toxicity. researchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Species

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound in animal models are not available in the current body of scientific literature. However, extensive research on colchicine provides a framework for its likely pharmacokinetic profile.

Colchicine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of 2-demethylcolchicine and 3-demethylcolchicine. fda.govmdpi.comnih.gov These metabolites, along with the parent drug, are found in the bile, which suggests enterohepatic recirculation. fda.gov The bioavailability of oral colchicine is approximately 45%. drugbank.com

A study investigating the metabolism of colchicine in human liver microsomes showed that it is metabolized to 3-demethyl colchicine and 2-demethyl colchicine. fda.gov

Table 1: General Pharmacokinetic Parameters of Colchicine

| Parameter | Value | Species | Source |

| Bioavailability | ~45% | Human | drugbank.com |

| Protein Binding | 39 ± 5% | Human | drugbank.com |

| Metabolism | Hepatic (CYP3A4) | Human | fda.govmdpi.comnih.gov |

| Main Metabolites | 2-demethylcolchicine, 3-demethylcolchicine | Human | fda.govmdpi.com |

| Elimination Half-Life | 26.6-31.2 hours | Human | wikipedia.org |

| Excretion | Feces (~65%) | Human | wikipedia.org |

This table represents data for the parent compound, colchicine, as specific data for this compound is not available.

Correlation of Exposure with Pharmacodynamic Markers in Preclinical Models

There is no specific information available correlating the exposure of this compound with pharmacodynamic markers in preclinical models. For colchicine, the pharmacodynamic effects are linked to its anti-inflammatory actions. In preclinical studies, the efficacy of colchicine is often assessed by measuring the reduction in inflammatory markers or the inhibition of inflammatory cell infiltration in tissues. fda.govfrontiersin.org

Given that deuteration can lead to higher and more sustained plasma concentrations of a drug informaticsjournals.co.in, it is plausible that this compound could exhibit a more pronounced or prolonged pharmacodynamic effect at a given dose compared to the non-deuterated form. This would need to be confirmed through dedicated preclinical studies that measure relevant biomarkers of inflammation, such as cytokine levels or neutrophil counts, in response to varying exposure levels of the deuterated compound.

Brain Penetration and Tissue Distribution in Animal Models

Studies on the parent compound, colchicine, indicate that it has very low penetration into the brain. fda.gov Colchicine is a substrate for the P-glycoprotein (P-gp) efflux transporter, which is highly expressed at the blood-brain barrier and actively pumps the drug out of the brain, limiting its central nervous system exposure. mdpi.com

The tissue distribution of colchicine is extensive, with a large volume of distribution, indicating significant uptake into various tissues. nih.gov A study in rats that received colchicine found that the drug and its demethylated metabolites, including 2-demethylcolchicine, could be detected in postmortem bone tissue. nih.gov

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Influence of Demethylation at the C-2 Position on Biological Activity

Demethylation, the removal of a methyl group, at various positions on the colchicine (B1669291) molecule is a key area of research to produce derivatives with potentially improved therapeutic windows. qu.edu.qa The methoxy (B1213986) groups on the A ring are crucial for the molecule's antimitotic activity. nih.gov

Compared to the parent compound, colchicine, O-demethylated analogues exhibit distinct biological profiles. The position of the demethylation on the A ring (positions 1, 2, or 3) significantly influences the molecule's toxicity. qu.edu.qa Studies have shown that demethylation generally leads to a decrease in toxicity. nih.gov Specifically, the toxicity of demethylated analogues decreases in the order of demethylation at the 3-OCH3 position being more toxic than at the 2-OCH3 position, which is in turn more toxic than at the 1-OCH3 position. qu.edu.qa

For instance, 2-demethyl-colchicine has been identified in various Colchicum species alongside colchicine and other analogues like 3-demethyl-colchicine. brieflands.comresearchgate.net While both 2-demethyl- and 3-demethylthiocolchicine (B195318) have shown promise as antitumor agents, 3-demethylthiocolchicine is suggested to be a less toxic substitute for colchicine. nih.gov

The primary mechanism of action for colchicine and its analogues is the inhibition of tubulin polymerization, which disrupts microtubule formation. medchemexpress.com This interaction is highly dependent on the structural integrity of the molecule, particularly the trimethoxyphenyl A ring and the tropolone (B20159) C ring. nih.gov

Demethylation of the methoxy groups on ring A can lead to a lower binding affinity for tubulin. nih.gov However, some analogues still retain potent activity. For example, several N-(alkoxycarbonyl)deacetylcolchicines demonstrate strong tubulin binding affinity. nih.gov Conversely, modifications that seem minor can have significant effects; for instance, while thiocolchicine (B1684108) (with a -SCH3 group at C-10) binds strongly to tubulin, its isomers with the thiomethyl group at C-9 or C-11 show no binding affinity. qu.edu.qa This highlights the critical role of substituent positioning in the interaction with the colchicine binding site on tubulin. qu.edu.qamdpi.com

Colchicine is well-known for its anti-inflammatory effects, which are linked to the inhibition of microtubule polymerization and neutrophil function. qu.edu.qa Analogues with modifications to the colchicine structure are also investigated for their anti-inflammatory potential. google.com For example, 3-demethyl-thiocolchicine and its glucoside, thiocolchicoside, are recognized for their anti-inflammatory and muscle relaxant properties. google.comnih.gov Studies on various Colchicum species have demonstrated that they possess high anti-inflammatory activities, attributed to their content of tropolone alkaloids, including colchicine and its demethylated derivatives. brieflands.comresearchgate.net

Impact on Tubulin Binding Affinity and Microtubule Disruption.

Role of Deuteration (d3) in Modulating Pharmacological Properties

Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), is a strategy used in medicinal chemistry to alter the pharmacokinetic properties of a drug. informaticsjournals.co.in This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage. informaticsjournals.co.injuniperpublishers.com

Introducing deuterium at specific sites of a molecule can slow down its metabolism, particularly if that site is a primary location for metabolic enzymes like cytochrome P450 to act. juniperpublishers.comacs.org This can lead to an increased biological half-life and prolonged drug action. informaticsjournals.co.ininformaticsjournals.co.in In the context of colchicine analogues, which are subject to metabolic processes such as demethylation, deuteration can enhance metabolic stability. researchgate.net

For example, deuteration of the N-CH3 moiety in other compounds has been shown to increase their half-life in both rat and human liver microsomes. juniperpublishers.com While specific preclinical data on the half-life of 2-Demethyl Colchicine-d3 is not detailed in the provided search results, the principle of deuteration suggests it would exhibit greater metabolic stability compared to its non-deuterated counterpart. informaticsjournals.co.inresearchgate.net This increased stability can lead to improved exposure in preclinical models. juniperpublishers.com

By increasing metabolic stability and half-life, deuteration can lead to higher and more sustained plasma concentrations of a compound. informaticsjournals.co.in This enhanced exposure can have significant implications for its efficacy in research settings, potentially allowing for a more pronounced or prolonged biological effect. acs.org The use of deuterated standards, such as colchicine-d3, is also crucial in pharmacokinetic studies for accurate quantification of the parent drug. mdpi.com The improved pharmacokinetic profile of deuterated compounds can make them valuable tools for investigating the pharmacological effects of the parent molecule with greater control over its metabolic breakdown. medchemexpress.com

Effects on Metabolic Stability and Half-Life in Preclinical Models.

Structural Requirements for Specific Biological Interactions (e.g., P-gp interaction)

The interaction of colchicine and its analogs with the efflux transporter P-glycoprotein (P-gp) is a critical factor influencing their bioavailability and potential for multidrug resistance in cancer cells. While specific research on this compound is limited, a substantial body of work on colchicine and its derivatives provides significant insights into the structural features governing P-gp interaction. These studies form the basis for understanding the likely structure-activity relationship (SAR) and structure-metabolism relationship (SMR) of this compound with respect to this transporter.

P-glycoprotein is known for its ability to bind to a wide array of structurally diverse compounds, a characteristic termed polyspecificity. ebi.ac.uk The binding pocket of P-gp is large and contains distinct sites that accommodate various substrates through hydrophobic and aromatic interactions. ebi.ac.uk For the colchicine scaffold, modifications to the A, B, and C rings have been shown to significantly impact P-gp binding and transport.

Research into colchicine derivatives has revealed that the tropolone C-ring and the trimethoxyphenyl A-ring are crucial for biological activity, including interaction with P-gp. acs.orgresearchgate.net Colchicine itself is a known substrate and inducer of P-gp, leading to its own efflux from cells and contributing to multidrug resistance. researchgate.netresearchgate.net The metabolism of colchicine to its demethylated metabolites, including 2-O-demethylcolchicine and 3-O-demethylcolchicine, is a key metabolic pathway. drugbank.com The resulting metabolites, such as 2-demethylcolchicine (B602061), possess altered structural and electronic properties that can influence their interaction with P-gp.

Studies on various colchicine analogs have demonstrated that modifications at the C-ring can modulate P-gp induction. researchgate.net For instance, the introduction of different substituents on the C-10 position of the colchicine scaffold has been explored to reduce P-gp induction liability while retaining potent anticancer activity. researchgate.net This suggests that the nature of the substituent on the tropolone ring plays a significant role in the molecule's ability to be recognized and transported by P-gp. In 2-Demethyl Colchicine, the presence of a hydroxyl group at the C-2 position instead of a methoxy group alters the hydrogen bonding capacity and electronics of the A-ring, which could potentially affect its interaction with P-gp.

In silico modeling and experimental studies on other P-gp substrates have identified key pharmacophoric features necessary for interaction, which generally include hydrophobic regions and hydrogen bond acceptors/donors. mdpi.com The colchicine scaffold, with its multiple rings and oxygen-containing functional groups, possesses these features. The specific orientation and affinity of binding to P-gp are determined by the precise arrangement of these groups.

The table below summarizes the key structural components of the colchicine scaffold and their known influence on P-gp interaction, based on studies of colchicine and its derivatives. This information provides a framework for understanding the potential P-gp interaction of this compound.

| Structural Feature | Role in P-gp Interaction | Research Findings |

| Tropolone C-Ring | Essential for binding and a primary site for modifications to modulate P-gp induction. | Modifications at the C-10 position can significantly reduce P-gp induction liability. researchgate.net |

| Trimethoxyphenyl A-Ring | Contributes to the overall hydrophobicity and provides key binding interactions. | Demethylation, as in 2-Demethyl Colchicine, alters electronic properties and hydrogen bonding potential, which may influence P-gp recognition. drugbank.comnih.gov |

| B-Ring | Provides the correct conformation for the A and C rings to bind effectively. | The seven-membered ring structure is crucial for maintaining the overall topology required for biological activity. |

| N-Acetyl Group | Can be a site of metabolic activity. | Deuteration at this position (-d3) is designed to increase metabolic stability without directly altering P-gp binding recognition. informaticsjournals.co.in |

Applications of 2 Demethyl Colchicine D3 in Advanced Biomedical Research

As a Research Tool for Studying Microtubule Dynamics

Colchicine (B1669291) and its analogues are foundational tools in cell biology for their ability to disrupt microtubule dynamics. researchgate.netacs.org Microtubules are essential cytoskeletal polymers involved in cell division, shape, and intracellular transport. acs.orgoncotarget.com They exist in a state of "dynamic instability," constantly switching between phases of growth (polymerization) and shrinkage (depolymerization). researchgate.net

Colchicine-site inhibitors, including metabolites like 2-Demethyl Colchicine, bind to soluble αβ-tubulin dimers, the building blocks of microtubules. biorxiv.orgmdpi.com This binding event forms a tubulin-inhibitor complex that can incorporate into the growing end of a microtubule. mdpi.com However, this complex then "poisons" the microtubule end, preventing further addition of tubulin dimers and effectively halting microtubule growth, a mechanism known as kinetic stabilization. biorxiv.orgmdpi.com At higher concentrations, these agents lead to microtubule depolymerization. mdpi.commdpi.com

In research studying these effects, 2-Demethyl Colchicine-d3 serves as an indispensable analytical tool. axios-research.comscbt.com For instance, when researchers investigate how different concentrations of 2-Demethyl Colchicine affect tubulin polymerization rates in vitro or within cells, the d3-labeled standard is added to samples before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for precise measurement of the active compound, ensuring that the observed effects on microtubule dynamics are accurately correlated with its concentration. researchgate.net

| Parameter | Effect of Colchicine-Site Inhibitors (e.g., 2-Demethyl Colchicine) | Role of this compound |

| Tubulin Polymerization | Inhibited; prevents the addition of tubulin dimers to microtubules. mdpi.commdpi.com | Internal standard for quantifying the concentration of the inhibitor in tubulin-binding assays. researchgate.net |

| Microtubule Growth Phase | Suppressed; leads to a "pause" state or catastrophe (switch to shortening). researchgate.netbiorxiv.org | Enables accurate dose-response analysis in cellular models. axios-research.com |

| Microtubule Mass | Decreased at stoichiometric or higher concentrations. mdpi.com | Used to validate the concentration of the active compound in samples from microtubule mass assays. researchgate.net |

| Dynamic Instability | Suppressed; microtubules become less dynamic. biorxiv.orgmdpi.com | Facilitates precise pharmacokinetic/pharmacodynamic (PK/PD) modeling in microtubule-related studies. researchgate.net |

Utilization in Proteomics for Protein Interaction Analysis

Proteomics, the large-scale study of proteins, relies on precise and quantitative measurements. embopress.org this compound is classified as a biochemical for proteomics research, specifically because stable isotope-labeled compounds are crucial for quantitative mass spectrometry experiments. scbt.com

The primary protein target of 2-Demethyl Colchicine is tubulin. researchgate.net However, studies have also shown that reactive metabolites of colchicine can form covalent adducts with other proteins, such as through reactions with cysteine residues. nih.gov Investigating these "on-target" and potential "off-target" protein interactions is a key goal of proteomics.

The role of this compound in this context is to act as an internal standard. axios-research.com For example, in an affinity purification-mass spectrometry (AP-MS) experiment, non-labeled 2-Demethyl Colchicine could be used as "bait" to pull down its interacting partners from a cell lysate. By spiking a known amount of this compound into the sample, researchers can accurately quantify the amount of bait that was recovered and normalize the abundance of the identified interacting proteins (like tubulin). This method, often part of a broader chemoproteomics approach, helps in confidently identifying and quantifying protein-drug interactions. embopress.orgembopress.org

| Proteomics Application | Description | Function of this compound |

| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a "bait" molecule (e.g., 2-Demethyl Colchicine) to capture its binding partners from a cell lysate for identification by MS. embopress.org | Serves as an internal standard to quantify the recovery of the non-labeled bait and normalize identified interactors. axios-research.com |

| Quantitative Chemoproteomics | Aims to identify the full protein interaction profile of a small molecule and quantify binding affinities across the proteome. | Provides the benchmark for absolute quantification of the non-labeled compound in cell or tissue samples. |

| Protein Adduct Analysis | Identifies proteins that have been covalently modified by a reactive form of a compound. nih.gov | Used in the analytical method to quantify the parent compound and relate its concentration to the level of adduct formation. researchgate.netnih.gov |

Application in Cell Biology to Investigate Mitosis and Cytoskeletal Functions

The disruption of microtubule dynamics by colchicine analogues has a profound impact on cell division, or mitosis. oncotarget.comresearchgate.net During mitosis, microtubules form a complex structure called the mitotic spindle, which is responsible for segregating chromosomes into two daughter cells. researchgate.net By inhibiting the polymerization and dynamics of spindle microtubules, compounds like 2-Demethyl Colchicine prevent proper chromosome alignment and separation, leading to cell cycle arrest in the G2/M phase. mdpi.commdpi.com

This anti-mitotic property makes these compounds powerful research tools for studying the cell cycle. researchgate.net For example, treating a population of cells with a colchicine-site inhibitor can synchronize them in the G2/M phase, allowing for focused investigation of the proteins and pathways active at this specific stage. oncotarget.com

Here again, the function of this compound is purely analytical. axios-research.com To ensure that the observed mitotic arrest is a direct result of the compound and not another experimental variable, researchers must accurately measure its intracellular concentration. By using this compound as an internal standard in an LC-MS/MS analysis, a precise correlation between the compound's concentration and the percentage of cells arrested in mitosis can be established. researchgate.net This is critical for determining the potency of the compound and understanding its mechanism of action. mdpi.com

| Cellular Process | Effect of 2-Demethyl Colchicine | Role of this compound |

| Mitotic Spindle Formation | Disrupted; prevents proper assembly of spindle microtubules. researchgate.netoncotarget.com | Standard for quantifying the intracellular concentration of the active compound. researchgate.net |

| Chromosome Segregation | Inhibited; leads to failure of chromosomes to separate correctly. mdpi.com | Allows for precise dose-response curves in cell cycle analysis experiments. axios-research.com |

| Cell Cycle Progression | Arrested in G2/M phase. mdpi.com | Ensures accuracy and reproducibility in studies aiming to synchronize cell populations. researchgate.net |

| Cytokinesis | Blocked as a downstream consequence of mitotic failure. biologists.com | Facilitates PK/PD studies correlating drug levels with anti-mitotic effects. |

Development of Novel Probes for Biological Imaging (e.g., P-glycoprotein activity imaging)

P-glycoprotein (P-gp) is an efflux pump protein that actively transports a wide range of substances out of cells. acs.org It is a major cause of multidrug resistance in cancer, as it can pump chemotherapy agents out of tumor cells. researchgate.net Colchicine is a well-known substrate and inducer of P-gp. researchgate.netresearchgate.net This property has been exploited to develop tools to study P-gp function.

While this compound is not an imaging probe itself, it is vital for the development of such probes. axios-research.com For example, researchers have created radiolabeled versions of colchicine (e.g., [¹¹C]colchicine) for use in Positron Emission Tomography (PET) to visualize P-gp function in tumors and at the blood-brain barrier. nih.govresearchgate.net The development and validation of these PET tracers require extensive pharmacokinetic modeling, which depends on measuring the concentration of the tracer and its metabolites in blood and plasma over time. acs.org

This is where this compound plays a critical role. As a stable isotope-labeled standard for a major colchicine metabolite, it is used in LC-MS/MS assays that run parallel to the imaging studies. researchgate.net These assays accurately measure the concentration of non-labeled metabolites in plasma samples taken during the PET scan. This data is essential for building the kinetic models that translate the PET signal into a quantitative measure of P-gp activity. acs.org Similarly, in preclinical studies where colchicine is used to induce P-gp expression in cell lines or animal models, the d3-standard is used to confirm drug exposure levels. frontiersin.org

| Imaging/Probe Application | Description | Role of this compound |

| PET Tracer Validation | Validating new radiolabeled P-gp substrates (e.g., based on colchicine scaffold) for in vivo imaging. acs.orgnih.gov | Internal standard for LC-MS/MS measurement of non-radioactive metabolites in plasma, essential for kinetic modeling. researchgate.net |

| P-gp Induction Studies | Using colchicine to induce P-gp expression in cell lines (e.g., HT-29, LS-180) to create models for studying drug resistance. researchgate.netfrontiersin.org | Used to quantify drug exposure in cell culture media or animal plasma to ensure consistent P-gp induction. axios-research.com |

| In Vitro P-gp Substrate Assays | Measuring the transport of a compound across a cell monolayer expressing P-gp. | Enables accurate quantification of the compound on both sides of the monolayer to calculate efflux ratios. researchgate.net |

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-Demethyl Colchicine-d3

Direct research literature exclusively focused on this compound is nascent. However, significant insights can be gleaned from studies on its parent compound, 2-demethylcolchicine (B602061), and the established principles of deuterium (B1214612) labeling in medicinal chemistry.

2-Demethylcolchicine, a metabolite of colchicine (B1669291), has demonstrated notable biological activities. Research has shown that it retains the anti-inflammatory and anti-tumor properties characteristic of the colchicine scaffold. lookchem.comtandfonline.com Studies comparing 2-demethylcolchicine to colchicine have suggested that this analog may exhibit reduced toxicity, making it a potentially safer therapeutic alternative. lookchem.comnih.gov The primary mechanism of action is understood to be the inhibition of tubulin polymerization, a key process in cell division, which underlies its potent cytotoxic activity against various tumor cell lines. nih.gov

The introduction of deuterium at the N-acetyl group (to form this compound) is a strategic modification. Deuteration, the replacement of hydrogen with its heavier, stable isotope deuterium, is known to strengthen the carbon-hydrogen bond. informaticsjournals.co.in This can significantly impact a drug's metabolic profile by slowing down metabolic processes that involve the cleavage of this bond. informaticsjournals.co.inmedchemexpress.com For colchicine and its analogs, a major route of metabolism involves N-deacetylation. By creating a more robust N-acetyl-d3 group, the metabolic breakdown of the molecule could be retarded, potentially leading to a longer biological half-life and improved pharmacokinetic properties. informaticsjournals.co.inresearchgate.net While specific pharmacokinetic data for this compound is not yet available, studies on other deuterated drug molecules support this rationale. cytoskeleton.com

Table 1: Physicochemical Properties of Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Demethyl Colchicine | 102491-80-5 nih.gov | C21H23NO6 nih.gov | 385.41 nih.gov |

| This compound | 1217630-52-8 nih.gov | C21H20D3NO6 nih.gov | 388.43 nih.gov |

| Colchicine | 64-86-8 | C22H25NO6 | 399.44 |

Note: Data for Colchicine is provided for comparative purposes.

Unexplored Research Avenues and Gaps in Current Knowledge

The primary gap in our understanding lies in the lack of direct experimental data for this compound. While the foundational knowledge from its non-deuterated counterpart and the principles of isotopic labeling provide a strong hypothesis for its properties, dedicated studies are required for validation.

Key unexplored research avenues include:

Comparative Pharmacokinetics and Metabolism: A head-to-head study comparing the pharmacokinetic profiles of 2-demethylcolchicine and this compound is crucial to confirm the metabolic-slowing effect of deuteration. researchgate.net Such a study would elucidate differences in absorption, distribution, metabolism, and excretion (ADME), providing a clear rationale for its potential advantages.

In Vitro and In Vivo Efficacy and Toxicity: Comprehensive in vitro studies are needed to determine the IC50 values of this compound against a panel of cancer cell lines and to directly compare its tubulin polymerization inhibitory activity with that of colchicine and 2-demethylcolchicine. tandfonline.commdpi.com Subsequent in vivo studies in animal models would be essential to evaluate its anti-tumor efficacy and to establish a more detailed safety profile, particularly in comparison to its non-deuterated and parent compounds. nih.gov

Mechanism of Action Nuances: While the primary target is likely tubulin, the modifications at the 2-position and the isotopic labeling could introduce subtle changes in its interaction with the colchicine binding site or affect other cellular pathways. nih.govnih.gov Investigating these potential nuances could reveal novel aspects of its biological activity.

Potential for Development of New Research Agents or Preclinical Leads

The unique combination of demethylation and deuteration in this compound positions it as a promising candidate for development as a new research agent and potentially as a preclinical lead.

As a research tool, this compound can serve as a stable, isotopically labeled internal standard for mass spectrometry-based bioanalytical assays. This is critical for accurately quantifying the levels of 2-demethylcolchicine in biological samples during metabolic and pharmacokinetic studies. researchgate.net

As a potential preclinical lead, the hypothesized improved metabolic stability and potentially lower toxicity of this compound make it an attractive candidate for further development as an anticancer agent. nih.govmdpi.com The development of colchicine-based therapeutics has been a long-standing goal, and this analog represents a modern approach to overcoming the limitations of the parent compound. nih.govbenthamscience.com Its development could pave the way for a new generation of tubulin inhibitors with a wider therapeutic window.